Decanoyl-DL-carnitine
Description
Overview of Carnitine and Acylcarnitine Research
Carnitine and its acylated derivatives, known as acylcarnitines, are pivotal molecules in cellular energy metabolism. nih.gov Carnitine, a quaternary ammonium (B1175870) compound, is primarily recognized for its essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. metwarebio.comsigmaaldrich.com This transport mechanism is facilitated by the carnitine shuttle system. biocrates.com
Acylcarnitines are formed when an acyl group from a fatty acid is transferred to carnitine, a reaction catalyzed by carnitine acyltransferases. creative-proteomics.com These molecules are not merely byproducts but are crucial intermediates in fatty acid metabolism and also play a role in modulating the intracellular ratio of coenzyme A (CoA) to acyl-CoA. researchgate.netbevital.no This regulation is vital as the ratio influences the activity of numerous mitochondrial enzymes involved in key metabolic pathways. bevital.no
Research into carnitine and acylcarnitines has expanded significantly since the discovery of carnitine in muscle extract in 1905 and the elucidation of its structure in 1927. nih.govbevital.no Initially focused on their role in fatty acid oxidation, studies now encompass their involvement as biomarkers for various metabolic disorders, including inborn errors of metabolism, cardiovascular diseases, and diabetes. nih.govgloshospitals.nhs.uk The analysis of acylcarnitine profiles in biological samples, such as blood and urine, provides a valuable diagnostic window into the state of mitochondrial function. creative-proteomics.comnih.gov
The diversity of acylcarnitines, which vary based on the length and structure of the acyl group, reflects the complexity of fatty acid metabolism. creative-proteomics.com These molecules are also involved in the detoxification of excess acyl groups, preventing the accumulation of potentially toxic metabolites. metwarebio.com
Decanoyl-DL-carnitine within the Acylcarnitine Spectrum: Structural and Functional Significance
This compound is an O-acylcarnitine that features a decanoyl group as its acyl substituent. echemi.comnih.gov As a medium-chain acylcarnitine, it represents the conjugation of carnitine with decanoic acid, a 10-carbon saturated fatty acid.
Structural Details of this compound:
| Property | Value |
| Chemical Formula | C17H33NO4 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 3-decanoyloxy-4-(trimethylazaniumyl)butanoate |
| Data sourced from PubChem CID 10245190 nih.gov |
The primary function of this compound is tied to the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation. creative-proteomics.com While long-chain fatty acids are strictly dependent on the carnitine shuttle, the transport of medium-chain fatty acids is also facilitated by this system.
Functionally, the levels of decanoyl-L-carnitine can serve as a diagnostic marker. For instance, it is a recognized biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. sigmaaldrich.com In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to an accumulation of specific acyl-CoAs, which are then converted to their corresponding acylcarnitines, including decanoylcarnitine (B1670086), and can be detected at elevated levels in the blood. gloshospitals.nhs.uk Research has also indicated that decanoyl-L-carnitine can influence the metabolism of other fatty acids, with studies showing it stimulates the formation of certain desaturated fatty acid metabolites in rat hepatocytes. medchemexpress.comcaymanchem.com
Historical Perspectives in Acylcarnitine Research Pertaining to this compound
The history of acylcarnitine research is intrinsically linked to the development of analytical techniques capable of identifying and quantifying these molecules in biological samples. The journey began with the discovery of carnitine in 1905, but its physiological role in fatty acid metabolism was only established about three decades later. nih.govbevital.no
A significant leap forward in acylcarnitine research came with the advent of mass spectrometry-based methods. These techniques, particularly tandem mass spectrometry (MS/MS), revolutionized the field by allowing for the simultaneous measurement of a wide array of acylcarnitines from a small biological sample, such as a dried blood spot. nih.gov This technological advancement was instrumental in the establishment of newborn screening programs for a variety of inborn errors of metabolism, including MCAD deficiency, where decanoylcarnitine is a key diagnostic marker. biocrates.comgloshospitals.nhs.uk
Early research focused on understanding the fundamental role of the carnitine shuttle. The purification and functional characterization of the carnitine acyl-carnitine carrier (CAC), the transporter responsible for moving acylcarnitines across the inner mitochondrial membrane, was a major milestone. nih.gov
Studies from the 1980s explored the effects of various acylcarnitines and their analogues. For example, research on decanoyl-DL-aminocarnitine, a related compound, demonstrated its inhibitory effects on carnitine palmitoyltransferase, a key enzyme in the carnitine shuttle. pnas.orgpnas.org This type of research helped to elucidate the mechanisms of fatty acid oxidation and the consequences of its disruption.
More recent research has continued to refine our understanding of the roles of specific acylcarnitines like decanoylcarnitine, not just in rare genetic disorders, but also as potential biomarkers in more common and complex diseases. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H34NO4+ |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(3-carboxy-2-decanoyloxypropyl)-trimethylazanium |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/p+1 |
InChI Key |
LZOSYCMHQXPBFU-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Synonyms |
decanoylcarnitine decanoylcarnitine, (+-)-isomer decanoylcarnitine, (R)-isomer decanoylcarnitine, (S)-isome |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Turnover of Decanoyl Dl Carnitine
De Novo Synthesis Pathways for Carnitine Precursors and Integration into Acylcarnitine Pools
L-carnitine is synthesized endogenously from the essential amino acids lysine (B10760008) and methionine. researchgate.net The process begins with the post-translational methylation of lysine residues within proteins such as calmodulin, myosin, and actin, using S-adenosyl methionine as the methyl donor. researchgate.netresearchgate.net Lysosomal degradation of these proteins releases Nε-trimethyllysine (TML). researchgate.netresearchgate.net
The de novo synthesis of L-carnitine from TML involves a four-step enzymatic pathway primarily occurring in the liver, kidney, and skeletal muscle: researchgate.netnih.gov
Hydroxylation: TML is hydroxylated by trimethyllysine dioxygenase (TMLD), an α-ketoglutarate-dependent enzyme, to form 3-hydroxy-Nε-trimethyllysine (HTML). researchgate.netresearchgate.netbiorxiv.org
Aldolytic Cleavage: HTML is cleaved by HTML aldolase, yielding 4-trimethylaminobutyraldehyde (TMABA) and glycine. researchgate.netresearchgate.net
Dehydrogenation: TMABA is oxidized by TMABA dehydrogenase to produce 4-N-trimethylaminobutyrate, also known as γ-butyrobetaine. researchgate.netresearchgate.net
Final Hydroxylation: The final and rate-limiting step is the hydroxylation of γ-butyrobetaine by γ-butyrobetaine dioxygenase (BBD) to form L-carnitine. researchgate.netnih.gov
Once synthesized or obtained from dietary sources, L-carnitine becomes part of the body's total carnitine pool. researchgate.netd-nb.info This pool consists of free L-carnitine and a variety of acylcarnitine esters, including short-, medium-, and long-chain species. researchgate.net The integration into the acylcarnitine pool occurs when L-carnitine is esterified with an acyl group from an acyl-coenzyme A (acyl-CoA) molecule. researchgate.net This process dynamically links the carnitine pool with various acyl-CoA pools within different cellular compartments, such as the mitochondria, peroxisomes, and cytoplasm. ub.eduresearchgate.net The balance between free carnitine and acylcarnitines is a critical indicator of the cell's metabolic state, reflecting the ratio of acyl-CoA to free coenzyme A. researchgate.netresearchgate.net
Acylation Mechanisms and Enzyme Systems for Decanoyl-DL-carnitine Formation
The formation of decanoylcarnitine (B1670086) is a reversible enzymatic reaction that involves the transfer of a decanoyl group (a 10-carbon acyl group) from decanoyl-CoA to L-carnitine. proteopedia.org This transesterification is catalyzed by a family of enzymes known as carnitine acyltransferases. ub.eduproteopedia.org
Reaction: Decanoyl-CoA + L-carnitine ⇌ Decanoyl-L-carnitine + Coenzyme A proteopedia.orgrhea-db.org
Several carnitine acyltransferases, distinguished by their substrate specificities and subcellular locations, are involved in the metabolism of acyl-CoAs and the formation of acylcarnitines, including decanoylcarnitine. proteopedia.org
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 is primarily associated with the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govmdpi.com It exhibits the highest activity with long-chain acyl-CoAs (C12-C18) but can also handle some medium-chain substrates. mdpi.com
Carnitine Palmitoyltransferase II (CPT2): Found on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting long-chain acylcarnitines back into acyl-CoAs for β-oxidation. nih.govnih.gov It is generally inactive with short-chain acyl-CoAs but can act on accumulating medium- and long-chain species. nih.gov
Carnitine Acetyltransferase (CrAT or CAT): This enzyme is located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. proteopedia.org CrAT primarily handles short-chain acyl-CoAs (C2-C5) but has demonstrated activity with medium-chain acyl-CoAs up to C10-CoA. nih.gov Its role includes buffering the acetyl-CoA/CoA ratio and exporting excess short- and medium-chain acyl groups from the mitochondria as acylcarnitines. mdpi.com
Carnitine Octanoyltransferase (COT or CROT): This peroxisomal enzyme is crucial for the metabolism of medium-chain and some long-chain fatty acids that undergo β-oxidation within peroxisomes. nih.govmdpi.com It shows a preference for medium-chain acyl-CoAs, particularly those with 6 to 10 carbon atoms. mdpi.comresearchgate.net
The synthesis of decanoylcarnitine, a medium-chain acylcarnitine, is therefore primarily mediated by COT in peroxisomes and potentially by CrAT and CPT1 in mitochondria, depending on the concentration and availability of decanoyl-CoA in these compartments. mdpi.comnih.govresearchgate.net
The ability of carnitine acyltransferases to form decanoylcarnitine is determined by their specific affinity for decanoyl-CoA. The active sites of these enzymes contain structural features that favor acyl-CoAs of particular chain lengths. mdpi.comresearchgate.net
Research on rat liver peroxisomes has shown that both a membrane-bound and a matrix-located carnitine acyltransferase exhibit their highest activity with decanoyl-CoA as the substrate, even more so than with octanoyl-CoA, the substrate for which COT is named. nih.gov Similarly, studies on human carnitine acetyltransferase (CrAT) confirmed its ability to convert a range of short- and medium-chain acyl-CoAs, including decanoyl-CoA (C10-CoA). nih.gov In contrast, some studies suggest decanoyl-CoA is a poor substrate for other transferases like GOAT (a type of octanoyltransferase). researchgate.net
The table below summarizes the substrate preferences of the key carnitine acyltransferases.
| Enzyme | Primary Acyl-CoA Substrate(s) | Typical Location(s) | Relevance to this compound Synthesis |
| CPT1 | Long-chain (C12-C18) | Outer Mitochondrial Membrane | Can process some medium-chain substrates, potentially contributing to synthesis. mdpi.com |
| CPT2 | Long-chain (C12-C18) | Inner Mitochondrial Membrane | Primarily catalyzes the reverse reaction but can act on accumulating medium-chain acyl-CoAs. nih.gov |
| CrAT (CAT) | Short-chain (C2-C5) | Mitochondria, Peroxisomes, ER | Active with medium-chain acyl-CoAs up to C10, contributing to synthesis. nih.gov |
| COT (CROT) | Medium-chain (C6-C12) | Peroxisomes | Shows high activity with C10-CoA, a primary enzyme for decanoylcarnitine synthesis. mdpi.comnih.gov |
Deacylation and Degradation Pathways of this compound
The metabolic fate of this compound involves its breakdown back into its constituent parts, a process critical for releasing the acyl group for energy production and recycling the carnitine molecule.
The formation of decanoylcarnitine is a reversible reaction. ub.eduproteopedia.org The same carnitine acyltransferases that synthesize it also catalyze its deacylation. nih.govnih.gov For instance, within the mitochondrial matrix, CPT2 is responsible for converting acylcarnitines that have been transported across the inner mitochondrial membrane back into their corresponding acyl-CoAs. nih.govmdpi.com This releases the decanoyl group as decanoyl-CoA, making it available for the mitochondrial β-oxidation pathway to produce energy, and frees the carnitine molecule to be shuttled back to the cytosol. nih.govnih.gov This reversibility is fundamental to the carnitine shuttle system, which regulates the flow of fatty acids into the mitochondria. proteopedia.org
Beyond the reversible enzymatic deacylation, decanoylcarnitine can be hydrolyzed, breaking the ester bond to release free L-carnitine and decanoic acid. In some organisms, such as the bacterium Pseudomonas aeruginosa, medium- and long-chain acylcarnitines are hydrolyzed in the extracytoplasmic space by yet-unidentified hydrolases. nih.gov In mammals, the primary degradation pathway for the decanoyl group occurs after its conversion back to decanoyl-CoA within the mitochondria via the β-oxidation spiral. cannonbol.com
The ultimate fate of the components is as follows:
Decanoyl Group: As decanoyl-CoA, it enters the mitochondrial β-oxidation pathway, where it is sequentially broken down to generate acetyl-CoA, which then enters the citric acid cycle for ATP production. cannonbol.com
L-Carnitine: The freed L-carnitine is transported out of the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for an incoming acylcarnitine molecule, making it available for another round of acyl group transport. nih.govmdpi.comrsc.org L-carnitine itself is not degraded by mammalian enzymes and is eventually excreted or recycled. annualreviews.org
Interrelationship with Fatty Acid Oxidation and Intermediary Lipid Metabolism
Integration into Mitochondrial Beta-Oxidation Pathways
This compound is intrinsically linked to the process of mitochondrial beta-oxidation, the primary pathway for the catabolism of fatty acids. Its formation and breakdown are essential steps in the transport of medium-chain fatty acids, like decanoic acid, from the cytoplasm into the mitochondrial matrix where beta-oxidation occurs.
The biosynthesis of decanoylcarnitine is primarily catalyzed by the enzyme carnitine palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane. ontosight.ai CPT1 facilitates the esterification of a decanoyl group from decanoyl-CoA to L-carnitine, forming decanoylcarnitine. This reaction is a critical regulatory point for fatty acid oxidation.
Once formed, decanoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) . vulcanchem.com This transport is an exchange mechanism, where a molecule of decanoylcarnitine enters the mitochondrial matrix as a molecule of free carnitine exits.
Inside the mitochondrial matrix, the enzyme carnitine palmitoyltransferase 2 (CPT2) , located on the inner side of the inner mitochondrial membrane, catalyzes the reverse reaction. ontosight.ai It transfers the decanoyl group from decanoylcarnitine back to coenzyme A, regenerating decanoyl-CoA and releasing free L-carnitine. vulcanchem.com This newly formed decanoyl-CoA is now available to enter the beta-oxidation spiral, where it is sequentially broken down to produce acetyl-CoA, which then fuels the citric acid cycle for ATP production. diabetesjournals.org
Research has shown that decanoylcarnitine can influence metabolic pathways. For instance, (+)-decanoylcarnitine has been demonstrated to be an inhibitor of carnitine palmitoyltransferase, thereby blocking the oxidation of long-chain fatty acids and the subsequent stimulation of gluconeogenesis in perfused rat liver. diabetesjournals.org This highlights the compound's role in modulating the interplay between fatty acid and carbohydrate metabolism.
Furthermore, studies have investigated the partitioning of fatty acid oxidation between mitochondria and peroxisomes. In hepatocytes, when mitochondrial oxidation was suppressed, the oxidation of various fatty acids, including those that can form decanoylcarnitine, was still observed, suggesting a contribution from peroxisomal beta-oxidation. nih.gov
Table 1: Key Enzymes in the Mitochondrial Transport and Metabolism of Decanoylcarnitine
| Enzyme | Location | Function |
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of decanoylcarnitine from decanoyl-CoA and L-carnitine. ontosight.ai |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports decanoylcarnitine into the mitochondrial matrix in exchange for free carnitine. vulcanchem.com |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane | Regenerates decanoyl-CoA from decanoylcarnitine and Coenzyme A within the mitochondrial matrix. ontosight.aivulcanchem.com |
Role in Fatty Acid Trafficking and Coenzyme A Homeostasis
This compound plays a crucial role in the efficient trafficking of fatty acids across cellular compartments, particularly into the mitochondria. The carnitine shuttle system, of which decanoylcarnitine is an integral part, ensures that long- and medium-chain fatty acids are delivered to the site of their oxidation. vulcanchem.com
Beyond simple transport, the formation of acylcarnitines like decanoylcarnitine is vital for maintaining the homeostasis of the coenzyme A (CoA) pool within the cell. The reversible reaction catalyzed by carnitine acyltransferases allows for the buffering of the acyl-CoA to free CoA ratio. When fatty acid oxidation is high, the rapid conversion of various acyl-CoAs to their corresponding acylcarnitines frees up CoA, which is essential for numerous metabolic reactions, including the citric acid cycle and the oxidation of other substrates.
The accumulation of certain acyl-CoAs can be toxic to the cell and can inhibit various metabolic enzymes. The conversion of these acyl-CoAs to acylcarnitines serves as a detoxification mechanism, sequestering the acyl groups and allowing for their potential export from the cell.
In peroxisomes, which are involved in the beta-oxidation of very-long-chain fatty acids and some medium-chain fatty acids, a similar system exists. Carnitine octanoyltransferase (CrOT) is responsible for the synthesis of medium-chain acylcarnitines, including decanoylcarnitine, within these organelles. hmdb.ca This suggests a role for decanoylcarnitine in the interplay between mitochondrial and peroxisomal lipid metabolism.
Cellular and Subcellular Localization and Transport Mechanisms
Intracellular Distribution and Compartmentalization of Decanoyl-DL-carnitine
The primary and most well-characterized role of decanoylcarnitine (B1670086) is its involvement in mitochondrial fatty acid β-oxidation. ontosight.ainih.gov Fatty acids are first activated to acyl-CoAs in the cytosol. For medium- and long-chain fatty acids to be oxidized, they must be transported into the mitochondrial matrix. This transport is facilitated by the carnitine shuttle system. nih.govwikipedia.orgmhmedical.com
The process begins at the outer mitochondrial membrane, where carnitine palmitoyltransferase 1 (CPT1) converts decanoyl-CoA into decanoylcarnitine. ontosight.aimhmedical.com Decanoylcarnitine then traverses the mitochondrial intermembrane space and is transported across the inner mitochondrial membrane into the matrix. wikipedia.org This crucial step is mediated by the carnitine-acylcarnitine translocase (CACT). mdpi.comnih.gov Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner side of the inner mitochondrial membrane, converts decanoylcarnitine back to decanoyl-CoA and releases free carnitine. ontosight.aimdpi.com The regenerated decanoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle for ATP production. mdpi.com The free carnitine is transported back to the cytosol by CACT in exchange for another molecule of acylcarnitine. mhmedical.commdpi.com
The carnitine shuttle is essential for energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle, and during periods of fasting. mhmedical.commdpi.com
While mitochondria are the primary site for the oxidation of most fatty acids, peroxisomes are responsible for the initial breakdown of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids. nih.gov Peroxisomal β-oxidation is incomplete, shortening the fatty acid chains to medium-chain acyl-CoAs. nih.gov These shortened acyl-CoAs can then be esterified to carnitine by peroxisomal carnitine acyltransferases, such as carnitine octanoyltransferase (CrOT). nih.govbevital.no
The resulting medium-chain acylcarnitines, including decanoylcarnitine, can then exit the peroxisome and be transported to the mitochondria for complete oxidation. nih.gov This interplay creates a shuttle system between peroxisomes and mitochondria, ensuring the efficient catabolism of a wide range of fatty acids and preventing the toxic accumulation of VLCFAs. nih.gov
A cytosolic pool of decanoylcarnitine also exists, originating from both CPT1 activity at the mitochondrial outer membrane and the efflux from peroxisomes. ontosight.ainih.gov This cytosolic pool is in dynamic equilibrium with the mitochondrial and peroxisomal compartments, regulated by the various transporters and enzymes of the carnitine system. bevital.no Furthermore, studies have shown that primary human myotubes can produce and release acylcarnitines, including decanoylcarnitine, into the extracellular space, indicating a mechanism for intercellular communication and metabolic regulation. plos.org
Membrane Transport Systems Involved in this compound Flux
The movement of decanoylcarnitine across various cellular membranes is orchestrated by specific transporter proteins, each with distinct functions and localizations.
The carnitine-acylcarnitine translocase (CACT), encoded by the SLC25A20 gene, is an integral protein of the inner mitochondrial membrane. wikipedia.orgmdpi.com Its fundamental role is to facilitate the electroneutral, mole-for-mole exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. wikipedia.orgmdpi.commdpi.com This antiport mechanism is a critical step in the carnitine shuttle, enabling the import of fatty acyl groups for β-oxidation. mhmedical.comnih.gov
CACT exhibits broad substrate specificity, transporting acylcarnitines with chain lengths from short (C2) to long (C18). mdpi.comnih.gov This includes decanoylcarnitine, which is a medium-chain acylcarnitine. ontosight.ai While it transports a wide range of acylcarnitines, it is also capable of a much slower unidirectional transport of carnitine, which helps to establish and adjust the mitochondrial carnitine pool. researchgate.nettandfonline.com The proper functioning of CACT is vital; mutations in the SLC25A20 gene lead to CACT deficiency, a severe and often life-threatening disorder of fatty acid oxidation characterized by an accumulation of long-chain acylcarnitines. nih.govmedlink.comorpha.net
| Transporter | Gene | Location | Function | Substrate(s) Including this compound |
|---|---|---|---|---|
| Carnitine-Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | Exchanges acylcarnitines (e.g., decanoylcarnitine) from the intermembrane space for free carnitine from the mitochondrial matrix. wikipedia.orgmdpi.com | Acylcarnitines (C2 to C18), Carnitine. mdpi.com |
The transport of decanoylcarnitine across the inner mitochondrial membrane is predominantly and specifically handled by the Carnitine-Acylcarnitine Translocase (CACT) as part of the carnitine shuttle. ontosight.aimdpi.com While the mitochondrial inner membrane contains a large family of solute carriers (SLC25), CACT (SLC25A20) is the dedicated transporter for the antiport of acylcarnitines and carnitine. mdpi.com Research has not identified other mitochondrial membrane transporters with a significant physiological role in the direct transport of decanoylcarnitine. The entire process is a coordinated effort between CPT1 at the outer membrane, CACT at the inner membrane, and CPT2 in the matrix. mhmedical.com
The transport of carnitine and its acyl esters, including decanoylcarnitine, across the plasma membrane is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene. solvobiotech.comresearchgate.netwikipedia.org OCTN2 is a high-affinity, sodium-dependent carnitine transporter responsible for the uptake of carnitine into cells from the extracellular environment. solvobiotech.commhmedical.comreactome.org It is widely expressed in various tissues, including the kidney, small intestine, skeletal muscle, heart, and brain, ensuring carnitine is distributed throughout the body. researchgate.netmdpi.com
OCTN2 has a broad substrate specificity and can transport not only L-carnitine but also short-chain acylcarnitines and other organic cations. solvobiotech.comresearchgate.net It functions as a symporter, co-transporting one sodium ion with one molecule of carnitine. wikipedia.orgreactome.org This transporter is crucial for maintaining systemic carnitine homeostasis by facilitating intestinal absorption and renal reabsorption. solvobiotech.comnih.gov Besides uptake, OCTN2 can also operate bidirectionally, potentially mediating the efflux of acylcarnitines from cells into the circulation, as observed in studies with human myotubes. plos.orgsolvobiotech.com This extracellular exchange allows for the removal of excess or partially metabolized acyl groups from cells. bevital.no
| Transporter | Gene | Location | Function | Substrate(s) Including this compound |
|---|---|---|---|---|
| Organic Cation/Carnitine Transporter 2 (OCTN2) | SLC22A5 | Plasma Membrane | Mediates Na+-dependent uptake of carnitine and acylcarnitines from the extracellular space; can also facilitate efflux. solvobiotech.commhmedical.com | L-carnitine, short-chain acylcarnitines, various organic cations. solvobiotech.comresearchgate.net |
Molecular Mechanisms and Regulatory Roles
Enzyme Modulation by Decanoyl-DL-carnitine
This compound influences metabolic flux by modulating the activity of key enzymes involved in fatty acid and carbohydrate metabolism. This modulation occurs through mechanisms such as allosteric regulation and competitive inhibition.
Allosteric regulation is a critical mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's function. In the context of fatty acid metabolism, the primary regulatory point is carnitine palmitoyltransferase 1 (CPT1), which is located on the outer mitochondrial membrane. oup.com CPT1 is considered the rate-limiting enzyme for the transport and subsequent oxidation of long-chain fatty acids. oup.comnih.gov
The activity of CPT1 is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis. oup.comnih.gov This regulation ensures that when fatty acid synthesis is active, fatty acid oxidation is suppressed, preventing a futile cycle. While this compound itself is not identified as a primary allosteric regulator, the enzyme system it is part of is centrally controlled by allosteric mechanisms. The balance between acyl-CoAs and acylcarnitines, influenced by the activity of carnitine acyltransferases, is intrinsically linked to the regulatory signals that govern CPT1.
Competitive inhibition occurs when a molecule, which resembles the substrate, competes for the same active site on an enzyme, thereby inhibiting the enzyme's activity. nih.govnih.gov this compound and its analogs have been shown to act as competitive inhibitors for enzymes central to carnitine metabolism.
Research has demonstrated that Decanoyl-DL-aminocarnitine, a close structural analog of this compound, is a potent reversible inhibitor of carnitine palmitoyltransferase (CPT). iaea.orgosti.gov This inhibition is significant as CPT controls the entry of long-chain fatty acids into the mitochondria for β-oxidation. osti.gov Furthermore, Decanoyl-L-carnitine has been found to inhibit fatty acid synthesis by directly acting on mitochondrial carnitine acetyltransferase (CrAT). biosynth.com CrAT is responsible for the reversible transfer of acetyl groups between coenzyme A and carnitine, playing a key role in buffering the mitochondrial acetyl-CoA pool. By mimicking the natural substrates (carnitine and acyl-CoA), this compound can occupy the active site of these enzymes, thereby impeding their normal catalytic function.
| Enzyme | Inhibitor | Type of Inhibition | Metabolic Pathway Affected |
| Carnitine Palmitoyltransferase (CPT) | Decanoyl-DL-aminocarnitine | Reversible, Potent | Fatty Acid Oxidation iaea.orgosti.gov |
| Carnitine Acetyltransferase (CrAT) | Decanoyl-L-carnitine | Inhibition noted | Fatty Acid Synthesis, Acetyl-CoA buffering biosynth.com |
Signal Transduction Pathway Involvement and Protein Interactions
Beyond direct enzyme modulation, this compound is involved in cellular signaling, influencing pathways that control a wide array of physiological processes.
Protein kinases are crucial components of signal transduction pathways, regulating cellular activity by phosphorylating target proteins. Evidence suggests that acylcarnitines can modulate the activity of certain protein kinases. Specifically, palmitoyl-DL-carnitine, a long-chain acylcarnitine structurally similar to this compound, has been identified as a specific inhibitor of protein kinase C (PKC). biomol.com PKC is a family of kinases involved in controlling a multitude of cellular functions, including proliferation, differentiation, and apoptosis. Another compound with structural similarities, sphingosine, also acts as a PKC antagonist. asm.org While direct studies on this compound are limited, the inhibitory action of its close analog suggests a potential for medium-chain acylcarnitines to interact with and regulate protein kinase signaling cascades.
Second messengers are intracellular signaling molecules that are released in response to extracellular signals and trigger a cascade of intracellular events. Calcium (Ca²⁺) is a ubiquitous second messenger, and the carnitine pool has been shown to be widely involved in its signaling. nih.gov Carnitine can stimulate the influx of Ca²⁺ from the extracellular space by causing the depolarization of L-type Ca²⁺ channels. nih.gov It can also activate phospholipase C, an enzyme that leads to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, further amplifying the intracellular calcium signal. nih.gov The accumulation of certain long-chain acylcarnitines, such as C16-carnitine, has been shown to disrupt the efficient uptake of Ca²⁺ by mitochondria after its release, potentially leading to intracellular calcium overload. nih.gov This indicates that acylcarnitines, including potentially this compound, can have a significant impact on cellular function by modulating calcium homeostasis.
The transport of this compound across cellular membranes is mediated by specific carrier proteins. The primary family of transporters for carnitine and its acylated esters are the organic cation transporters (OCTN). researchgate.net For transport across the inner mitochondrial membrane, a specific carrier known as the carnitine-acylcarnitine translocase (CACT) is essential. researchgate.net Research has shown that Decanoyl-D-carnitine can act as an inhibitor of the L-carnitine exchange mediated by the mitochondrial carnitine carrier. researchgate.net This demonstrates a direct interaction between decanoylcarnitine (B1670086) and a specific carrier protein, which is critical for its metabolic function and regulation of mitochondrial fatty acid oxidation. While myoglobin (B1173299) is a well-known carrier protein for oxygen in muscle tissue and has a functional relationship with mitochondria, nih.gov there is no direct evidence from the conducted research indicating a specific binding interaction between myoglobin and this compound.
| Protein | Ligand | Interaction Type | Cellular Location | Function |
| Carnitine-Acylcarnitine Translocase (CACT) | Decanoyl-D-carnitine | Inhibition of exchange | Inner Mitochondrial Membrane | Transport of acylcarnitines into mitochondria researchgate.net |
| Organic Cation Transporter (e.g., OCTN2) | Carnitine/Acylcarnitines | Transport | Plasma Membrane | Uptake of carnitine into cells researchgate.net |
Gene Expression and Transcriptional Regulation Mediated by this compound
This compound has been shown to influence cellular processes by modulating gene expression and the activity of transcription factors. These effects can have significant implications for metabolic pathways and cellular responses to various stimuli.
Influence on Transcription Factor Activity (e.g., PPARα)
Peroxisome proliferator-activated receptor-alpha (PPARα) is a key transcription factor that regulates the expression of genes involved in fatty acid oxidation. Studies suggest that acylcarnitines, including those with medium-chain fatty acids like decanoic acid, can influence PPARα activity. tum.desemanticscholar.org For instance, in conditions of altered lipid metabolism, the levels of various acylcarnitines, including decanoylcarnitine, can change, which in turn may modulate the activity of PPARα and its target genes. tum.debiorxiv.orgbiorxiv.org This modulation is a critical aspect of the cellular adaptation to different energy demands and substrate availability. In some contexts, this interaction is part of a complex regulatory network involving other signaling pathways. biorxiv.org
Modulation of Gene Promoter Activity and Epigenetic Effects
Beyond transcription factor activity, decanoylcarnitine may also be involved in the epigenetic regulation of gene expression. The availability of acetyl-CoA, a central metabolite in energy metabolism, is crucial for histone acetylation, an epigenetic modification that generally leads to transcriptional activation. researchgate.netresearchgate.net The carnitine shuttle system, which involves acylcarnitines, can influence the cellular pools of acetyl-CoA, thereby potentially impacting histone acetylation. researchgate.netnih.govnih.gov
Research has indicated a link between carnitine metabolism and histone modifications. nih.gov For example, carnitine and its acetylated form, acetylcarnitine, play active roles in histone acetylation by providing acetyl groups. researchgate.netnih.gov While direct evidence for decanoylcarnitine's role in histone modification is still emerging, its position within the broader acylcarnitine pool suggests a potential indirect influence on the epigenetic landscape. researchgate.netescholarship.org This is an area of ongoing investigation, with studies exploring how different acyl-CoAs, the precursors to acylcarnitines, contribute to various types of histone acylation and thereby regulate gene transcription. imrpress.com
Effects on Organelle Function and Cellular Homeostasis
This compound's influence extends to the function of key cellular organelles, particularly the mitochondria and the endoplasmic reticulum, and is implicated in fundamental cellular processes like autophagy.
Mitochondrial Bioenergetics and Respiration Coupling
Decanoylcarnitine, as a medium-chain acylcarnitine, is directly involved in mitochondrial fatty acid oxidation. It is transported into the mitochondrial matrix where it is converted back to decanoyl-CoA for subsequent beta-oxidation, a process that generates ATP. rsu.lvresearchgate.netnih.govnih.gov The efficiency of this process is critical for cellular energy production, especially in tissues with high energy demands like the heart and skeletal muscle. nih.govjci.org
However, imbalances in acylcarnitine metabolism can have detrimental effects on mitochondrial function. Studies have shown that while decanoylcarnitine itself may not be toxic to mitochondria under certain conditions, the accumulation of its precursor, decanoic acid, can impair mitochondrial respiration and act as an uncoupler. informnetwork.org This highlights the importance of proper carnitine conjugation for mitochondrial health. Furthermore, the accumulation of long-chain acylcarnitines has been linked to mitochondrial dysfunction, including reduced respiratory capacity and increased oxidative stress. nih.govresearchgate.net In contrast, some studies suggest that medium-chain acylcarnitines like decanoylcarnitine can support the oxidation of other fatty acids. plos.org
| Study Focus | Key Finding | Experimental System | Reference |
|---|---|---|---|
| Toxicity of MCAD deficiency metabolites | Decanoylcarnitine did not alter mitochondrial functions, unlike its precursor decanoic acid which was found to be an uncoupler and inhibitor. | Rat brain and liver mitochondria | informnetwork.org |
| Exercise-induced metabolite changes | A pronounced, transient increase in medium-chain acylcarnitines, including decanoylcarnitine, was observed after moderate-intensity exercise. | Human plasma | plos.org |
| Support of fatty acid oxidation | Medium-chain acylcarnitines, including decanoylcarnitine, were more effective than L-carnitine in supporting palmitate oxidation. | Primary human myotubes and mouse muscle tissue | plos.org |
| Mitochondrial bioenergetics in TFP deficiency | Fibroblasts from patients with TFP deficiency showed high levels of decanoylcarnitine, indicating a block in the beta-oxidation of longer-chain fatty acids. | Human fibroblasts | jci.org |
Endoplasmic Reticulum Stress Response and Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical site for protein folding and lipid synthesis. The accumulation of unfolded proteins in the ER triggers a state known as ER stress and activates the unfolded protein response (UPR). nih.gov There is growing evidence linking lipid metabolism and ER stress. Specifically, the accumulation of certain lipid species, including long-chain acylcarnitines, has been associated with the induction of ER stress in various cell types. nih.govresearchgate.net While direct studies on this compound are limited, research on longer-chain acylcarnitines has shown they can activate stress pathways. nih.govnih.govphysiology.org
It is important to note that some studies have not observed ER stress induction by long-chain acylcarnitines, suggesting the effects may be context-dependent. researchgate.net The interplay between acylcarnitine accumulation, calcium homeostasis, and ER stress is complex. nih.govnih.govnih.gov For example, L-carnitine has been shown to attenuate ER stress induced by oxidative stress. nih.gov
Lysosomal Activity and Autophagy Pathways
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components through lysosomes. nih.gov This process is intricately linked with cellular metabolism. Recent studies have highlighted the role of lipid metabolism, including acylcarnitines, in the regulation of autophagy. nih.govescholarship.orgresearchgate.net
During starvation, autophagy is induced to provide the cell with energy and building blocks. This involves the breakdown of cellular membranes, which releases fatty acids. These fatty acids can be channeled into lipid droplets to prevent their accumulation and potential toxicity. nih.govescholarship.orgresearchgate.net If this buffering system is impaired, fatty acids can accumulate as acylcarnitines, which have been shown to disrupt mitochondrial integrity. nih.govescholarship.org
Analytical Methodologies for Decanoyl Dl Carnitine Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of Decanoyl-DL-carnitine, allowing it to be isolated from complex biological samples prior to detection. The choice of technique depends on the specific requirements of the analysis, such as sample volume, required sensitivity, and the desired throughput.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acylcarnitines, including this compound. Its versatility allows for various separation modes to accommodate the physicochemical properties of the analyte.
Reversed-Phase (RP) HPLC: This is a common approach where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, specific methods have been developed that utilize C18 columns to achieve separation. nih.govnih.gov The retention and separation are influenced by the hydrophobic decanoyl chain of the molecule.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for retaining and separating highly polar compounds like carnitines and their short-chain esters. bevital.nosigmaaldrich.comnih.gov This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can be advantageous for subsequent detection by mass spectrometry. bevital.nosigmaaldrich.com
HPLC is not only used for quantification in research but also for quality control, ensuring the purity of this compound standards, which are often assayed at ≥94.0% or higher. sigmaaldrich.comsigmaaldrich.com
| Chromatography Mode | Column Type | Common Mobile Phase Components | Detection Method | Reference |
|---|---|---|---|---|
| Reversed-Phase (RP) | BEH C18 (1.7 µm, 2.1x100mm) | Water/Acetonitrile with formic acid | Mass Spectrometry (MS) | nih.gov |
| Reversed-Phase (RP) | C18 | Isocratic mobile phase | Fluorimetric detector (after derivatization) | nih.gov |
| Hydrophilic Interaction (HILIC) | Silica | High percentage of organic solvent | Tandem Mass Spectrometry (MS/MS) | bevital.no |
| Mixed-Mode | Primesep 100 | Water/Acetonitrile with sulfuric acid gradient | UV (205 nm) | sielc.com |
Gas Chromatography (GC) is another separation technique that can be applied to the analysis of this compound, typically in conjunction with mass spectrometry (GC-MS). Due to the non-volatile nature of carnitine and its esters, chemical derivatization is a necessary prerequisite to convert the analytes into volatile compounds suitable for GC analysis. The use of stable isotope-labeled internal standards for Decanoyl-L-carnitine is specified for quantification by GC- or LC-MS, confirming the application of this methodology. caymanchem.comcaymanchem.com
Mass Spectrometry-Based Quantification and Profiling
Mass spectrometry (MS) is the definitive tool for the detection and quantification of this compound due to its exceptional sensitivity and specificity. It is almost always paired with a chromatographic separation step (LC-MS or GC-MS).
Tandem mass spectrometry (MS/MS) is the gold standard for acylcarnitine profiling, including the detection of this compound, particularly in the context of newborn screening for inborn errors of metabolism. sigmaaldrich.comnih.gov This technique involves multiple stages of mass analysis.
In a typical workflow, the protonated molecule of this compound ([M+H]⁺, with a mass-to-charge ratio m/z of 316.2) is selected in the first mass analyzer. nih.gov It is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. Acylcarnitines characteristically produce a common product ion at m/z 85, which corresponds to the fragmented carnitine moiety. nih.gov By scanning for all parent ions that produce this specific product ion, a profile of various acylcarnitines in the sample can be generated.
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 315.45 g/mol | - | sigmaaldrich.com |
| Precursor Ion (m/z) | 316.2482 [M+H]⁺ | LC-ESI-QTOF | nih.gov |
| Key Product Ions (m/z) | 85.0283, 257.1743 | LC-ESI-QTOF | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | LC-MS/MS | nih.gov |
For the most accurate and precise measurement of this compound concentration, isotope dilution mass spectrometry is employed. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. bevital.no Deuterated forms of Decanoyl-L-carnitine, such as Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9, are commercially available for this purpose. caymanchem.comcaymanchem.comsigmaaldrich.com
The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Because the standard and the endogenous analyte behave identically during extraction, chromatographic separation, and ionization, any sample loss or variation in instrument response affects both equally. By measuring the ratio of the signal from the endogenous analyte to that of the isotopic standard, a highly accurate and precise absolute concentration can be calculated. bevital.no
| Isotopic Standard Name | Deuterium Label | Molecular Formula | Intended Use | Reference |
|---|---|---|---|---|
| Decanoyl-L-carnitine-d3 (chloride) | d3 | C₁₇H₃₁D₃NO₄ • Cl | Internal standard for quantification by GC- or LC-MS | caymanchem.com |
| Decanoyl-L-carnitine-d9 (chloride) | d9 | C₁₇H₂₅D₉NO₄ • Cl | Internal standard for quantification by GC- or LC-MS | caymanchem.com |
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, frequently involves the profiling of acylcarnitines. Decanoyl-carnitine, as a medium-chain acylcarnitine, is an important metabolite in these studies, often serving as a biomarker for the state of fatty acid metabolism. sigmaaldrich.comhmdb.ca
Targeted metabolomics approaches, often using HPLC-MS/MS, are designed to quantify a specific, predefined set of metabolites, including Decanoyl-carnitine. scienceopen.com These studies have successfully identified alterations in Decanoyl-carnitine levels in various physiological and pathological states. For instance, its levels have been observed to be lower in patients with inflammatory bowel disease and higher in individuals with heart failure. nih.govmdpi.com Such profiling is critical for understanding disease mechanisms and identifying potential biomarkers for diagnosis and therapeutic monitoring. scienceopen.commdpi.com
| Study Context | Observed Change in Decanoyl-carnitine | Associated Condition | Reference |
|---|---|---|---|
| Diagnosis of metabolic disorders | Elevated levels | Fatty acid oxidation disorders | sigmaaldrich.com |
| Inflammatory Bowel Disease (IBD) | Significantly lower levels | Cardiac involvement in IBD | nih.gov |
| Ulcerative Colitis (UC) | Higher levels | UC patients compared to controls | nih.gov |
| Heart Failure | Higher levels | Heart failure patients compared to controls | mdpi.com |
Spectroscopic and Radiochemical Methods in this compound Research
Spectroscopic and radiochemical techniques are pivotal in elucidating the molecular interactions and metabolic fate of this compound. These methodologies provide detailed insights into its binding characteristics with biological macromolecules and its pathway through various metabolic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the interactions of this compound with proteins and membranes at an atomic level. By observing the changes in the nuclear spin states of atoms in a magnetic field, NMR can provide information about the chemical environment of individual atoms within a molecule.
One key application of NMR in the study of this compound is in characterizing its binding to transport proteins. For instance, NMR titration experiments have been employed to study the interaction between decanoyl-L-carnitine and the mitochondrial carnitine/acylcarnitine carrier (CAC). These studies have shown that the addition of decanoyl-L-carnitine to a sample of the CAC protein causes chemical shift perturbations in the NMR spectrum of the protein. nih.gov While these perturbations were noted to be less pronounced and less specific than those induced by longer-chain acylcarnitines like palmitoyl-L-carnitine, they still indicate a direct interaction. nih.gov
Furthermore, ¹³C-NMR has been utilized to probe the behavior of decanoyl carnitine within phospholipid vesicles, mimicking a biological membrane. Research has demonstrated that the chemical shift of the carbonyl carbon of decanoyl carnitine is sensitive to its environment. Specifically, the peak for the carbonyl carbon of decanoyl carnitine in the outer leaflet of small unilamellar vesicles shifted from 173.9 ppm to 175.3 ppm as the concentration of the surrounding phospholipid vesicles was progressively diluted. researchgate.net This change in chemical shift reflects alterations in the local environment of the carbonyl group, providing insights into how this compound partitions and interacts within a lipid bilayer.
The following tables present experimental and predicted NMR chemical shift data for Decanoyl-carnitine, offering a reference for its spectral properties.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for Decanoylcarnitine (B1670086)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N⁺(CH₃)₃ | 3.22 | 54.3 |
| -CH₂-N⁺ | 3.42 | 68.7 |
| -CH(O)- | 5.55 | 65.2 |
| -CH₂-COO⁻ | 2.58, 2.75 | 40.8 |
| C=O (ester) | - | 174.1 |
| Decanoyl CH₂ (α) | 2.35 | 34.2 |
| Decanoyl CH₂ (β) | 1.63 | 24.9 |
| Decanoyl (CH₂)₆ | 1.29 | 29.1-29.4 |
| Decanoyl CH₃ | 0.89 | 14.1 |
Data sourced from publicly available spectral databases.
Table 2: ¹³C-NMR Carbonyl Chemical Shift of Decanoyl Carnitine in Phosphatidylcholine Vesicles
| Phosphatidylcholine Concentration (mg/ml) | ¹³C Chemical Shift (ppm) of Carbonyl Group |
| 50 | 173.9 |
| 25 | 174.3 |
| 3.1 | 175.3 |
This table illustrates the downfield shift of the decanoyl carnitine carbonyl peak with decreasing phospholipid concentration. researchgate.net
Radioisotopic Tracers in Metabolic Flux Analysis
Radioisotopic tracers are instrumental in metabolic flux analysis, a methodology used to quantify the rates of metabolic reactions within a biological system. By introducing a molecule containing a radioactive isotope, researchers can trace its journey through various metabolic pathways. While direct studies on the metabolic flux of radioisotopically labeled this compound are not extensively documented, the principles can be inferred from research on its constituent parts: decanoic acid and carnitine.
The metabolic fate of this compound can be investigated by labeling either the decanoyl moiety or the carnitine moiety with a suitable radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H).
If the decanoyl chain is labeled, for example with ¹⁴C, the tracer can be used to follow the pathway of the fatty acid component. Studies on the metabolism of ¹⁴C-labeled medium-chain fatty acids, such as octanoic and decanoic acid, have shown that they are primarily metabolized through mitochondrial β-oxidation to produce acetyl-CoA. nih.gov This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, or be used for the synthesis of other molecules like ketone bodies or other fatty acids. nih.gov By measuring the distribution of ¹⁴C in metabolites such as CO₂, ketone bodies, and various intermediates of the TCA cycle, the flux of the decanoyl group through these central metabolic pathways can be quantified.
Alternatively, the carnitine portion of the molecule can be labeled, for instance with ³H. Research using tritium-labeled L-carnitine has been pivotal in understanding its transport and uptake into tissues like muscle. nih.gov By tracking the distribution of the ³H label, researchers can determine the rate at which carnitine and its acylated forms, such as this compound, are transported across cell membranes and their subsequent localization within different cellular compartments.
A hypothetical experimental approach to analyze the metabolic flux of this compound using a radioisotopic tracer could involve the following steps, outlined in the table below.
Table 3: Hypothetical Experimental Design for Metabolic Flux Analysis of [¹⁴C]-Decanoyl-DL-carnitine
| Experimental Step | Description | Expected Outcome/Measurement |
| Tracer Introduction | Administration of [¹⁴C]-Decanoyl-DL-carnitine to a cellular or animal model. | Introduction of the radiolabeled substrate into the biological system. |
| Metabolite Extraction | At various time points, tissues or cells are harvested, and metabolites are extracted. | A mixture of labeled and unlabeled metabolites. |
| Separation and Detection | Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC) are used to separate and quantify the radiolabeled metabolites. | Identification and quantification of downstream metabolites containing the ¹⁴C label, such as ¹⁴CO₂, ¹⁴C-acetyl-CoA, and ¹⁴C-labeled TCA cycle intermediates. |
| Flux Calculation | Mathematical models are applied to the quantitative data to calculate the rates of metabolic reactions. | Determination of the flux of the decanoyl group through pathways like β-oxidation and the TCA cycle. |
This approach would provide valuable quantitative data on how this compound is metabolized and utilized for energy production and other biosynthetic processes within a living system.
Investigation in in Vitro and Ex Vivo Systems
Cellular Models for Studying Decanoyl-DL-carnitine Metabolism and Function
Cellular models are indispensable tools for dissecting the specific interactions of this compound at a cellular level. Both immortalized cell lines and primary cells are utilized to represent various tissue types, each offering unique advantages for research.
Cultured cell lines provide a homogenous and readily expandable population of cells for high-throughput screening and detailed molecular analysis.
Hepatocytes: As the primary site for fatty acid metabolism, liver cells are a key model for studying this compound. Research has shown that in hepatocytes affected by the Hepatitis B virus (HBV), which causes mitochondrial dysfunction, exogenous supplementation with decanoylcarnitine (B1670086) can restore mitochondrial function by enhancing fatty acid β-oxidation. nih.gov This effect is mediated by the activation of Carnitine Palmitoyltransferase 1A (CPT1A) expression. nih.gov Proteomic analysis further revealed that decanoylcarnitine stimulates the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with a particular impact on PPARα, a key regulator of lipid metabolism. nih.gov
Cardiomyocytes: The heart relies heavily on fatty acid oxidation for its immense energy requirements, making the carnitine shuttle system critical for its function. While direct studies on this compound in cardiomyocytes are limited, research on L-carnitine in these cells establishes a strong basis for its relevance. L-carnitine is crucial for transporting long-chain fatty acids into the mitochondrial matrix for oxidation. nih.gov In cell culture models like the H9c2 rat cardiomyocyte line, L-carnitine supplementation has been shown to protect against hyperglycemia-induced oxidative stress by preventing reactive oxygen species (ROS) formation and activating antioxidant pathways. nih.gov It also improves cardiomyocyte contractility and helps restore intracellular calcium homeostasis, highlighting the importance of the carnitine system in cardiac health. nih.gov
Neuronal Cells: The brain utilizes fatty acids for energy and biosynthesis, and the carnitine system is integral to these processes. Studies using human neuroblastoma (SH-SY5Y) and astrocytoma (1321N1) cell lines have demonstrated that L-carnitine can significantly increase mitochondrial function. nih.govresearchgate.net In motor neuron-like NSC-34 cells, L-carnitine and its acetylated form protect against glutamate-induced neurotoxicity. mdpi.com These findings underscore the potential for acylcarnitines like decanoylcarnitine to influence neuronal energy metabolism and survival. mdpi.commdpi.com
PC-12 Cells: The PC-12 cell line, derived from a rat pheochromocytoma, is a widely used model for studying neuronal differentiation and function. youtube.comyoutube.com Research in PC-12 cells has shown that they possess active carnitine acetyltransferase, the enzyme that interconverts carnitine and acetylcarnitine. nih.gov Furthermore, treatment with acetyl-L-carnitine enhances the cells' response to nerve growth factor (NGF), a critical protein for neuronal survival and growth. nih.gov This indicates that the enzymatic machinery necessary to process acylcarnitines is present and functionally linked to important neuronal signaling pathways.
T-cells: The function of immune cells, including T-cells, is tightly linked to their metabolic state. L-carnitine has been shown to possess immunomodulatory properties, significantly inhibiting the function of antigen-presenting cells and the activation and proliferation of CD4+ T-cells in vitro. nih.gov Conversely, a deficiency in carnitine can lead to hyperactivation of CD4+ T-cells. nih.gov These findings suggest that carnitine and its esters could play a role in regulating immune responses.
Beyond these specific cell types, decanoylcarnitine has also been investigated in cancer cell lines. In a study on triple-negative breast cancer (TNBC) cells, decanoylcarnitine was identified as a metabolite that increases during intermittent fasting and was found to inhibit cancer cell proliferation and migration. nih.gov
| Cell Type | Compound Studied | Key Research Finding | Reference |
|---|---|---|---|
| Hepatocytes (HBV-infected) | Decanoylcarnitine | Restores mitochondrial function by activating CPT1A and the PPARα signaling pathway. | nih.gov |
| Triple-Negative Breast Cancer Cells | Decanoylcarnitine | Inhibits cell proliferation and migration; downregulates extracellular matrix proteins like Mmp9. | nih.gov |
| Cardiomyocytes (H9c2) | L-carnitine | Protects against hyperglycemia-induced oxidative stress and improves Ca2+ homeostasis. | nih.govnih.gov |
| Neuronal Cells (SH-SY5Y, NSC-34) | L-carnitine / Acetyl-L-carnitine | Increases mitochondrial function and provides protection against neurotoxicity. | nih.govmdpi.com |
| PC-12 Cells | Acetyl-L-carnitine | Enhances cellular response to Nerve Growth Factor (NGF). | nih.gov |
| T-cells (CD4+) | L-carnitine | Suppresses T-cell activation and function. | nih.gov |
Primary cells are isolated directly from tissues and retain many of the physiological characteristics of their tissue of origin, offering a more biologically relevant model than immortalized cell lines.
The application of primary cell cultures has been crucial in carnitine research. For instance, studies using primary cortical neurons from rats have been instrumental in demonstrating the neuroprotective effects of L-carnitine against neurotoxin-induced apoptosis. nih.gov Similarly, primary cultures of skin fibroblasts and muscle cells from patients with primary systemic carnitine deficiency have been used to study the kinetics of L-carnitine transport across cell membranes, helping to characterize the underlying mechanisms of the disease. nih.gov Although specific studies focusing on this compound in primary cultures are not widely documented, these systems represent a vital next step for validating findings from cell lines and for studying the compound's effects in a context that more closely mirrors a living organism.
Organelle-Specific Studies with this compound
To understand the precise subcellular mechanisms of action, researchers isolate specific organelles, such as mitochondria and peroxisomes, to study metabolic processes in a controlled environment free from confounding cellular activities.
Mitochondria are central to the function of acylcarnitines. Isolated mitochondria and cells permeabilized with agents like digitonin (B1670571) allow for direct assessment of mitochondrial respiration and transport processes. A key finding from studies using isolated rat liver mitochondria concerns the different isomers of acylcarnitines. Research has unambiguously established that medium and long-chain (+)-acylcarnitines (the "D" isomer) inhibit mitochondrial fatty acid transport by targeting the carnitine-acylcarnitine translocase (CACT), an inner mitochondrial membrane protein. researchgate.net
Notably, (+)-decanoylcarnitine was found to be a particularly potent inhibitor of CACT, significantly more so than other chain-length variants. researchgate.net This demonstrates a specific and powerful interaction of the D-isomer of decanoylcarnitine with a critical component of mitochondrial fatty acid metabolism.
| Compound | Inhibitory Concentration (IC50) | Relative Potency |
|---|---|---|
| (+)-Hexanoylcarnitine | >200 µM | Low |
| (+)-Octanoylcarnitine | ~35 µM | High |
| (+)-Decanoylcarnitine | ~5 µM | Very High |
| (+)-Palmitoylcarnitine | ~35 µM | High |
Data derived from studies on isolated rat liver mitochondria. researchgate.net
Peroxisomes are organelles that work in concert with mitochondria to metabolize fatty acids. scienceopen.com They are responsible for the initial oxidation of very long-chain fatty acids, which are then shortened to medium-chain acyl-CoAs. These products can then be esterified to carnitine by peroxisomal carnitine acyltransferases and shuttled to mitochondria for complete oxidation. nih.govnih.gov
Subcellular fractionation techniques, which separate organelles based on their physical properties, have been essential in identifying carnitine acyltransferase activity within peroxisomes. nih.gov This established that the role of carnitine extends beyond mitochondria. nih.gov While specific fractionation studies isolating the effects of this compound are not detailed in the literature, the known metabolic pathways suggest its importance as an intermediate. The finding that decanoylcarnitine stimulates the PPAR signaling pathway in hepatocytes is highly relevant, as PPARs are master regulators of peroxisome proliferation and function. nih.gov
Mechanistic Insights from Tissue Slice and Organ Perfusion Models
Ex vivo models like precision-cut tissue slices (PCTS) and isolated organ perfusion systems bridge the gap between in vitro cell culture and in vivo animal studies. These models preserve the complex three-dimensional architecture and cellular heterogeneity of an organ, allowing for the study of metabolic processes in a more physiologically relevant context. nih.govijbs.com
Precision-Cut Tissue Slices (PCTS): This technique involves creating thin, viable slices of tissue from organs like the liver, kidney, or heart. nih.gov These slices maintain cell-cell and cell-matrix interactions, making them excellent models for studying metabolism and toxicity. ijbs.com For a compound like this compound, liver slices could be used to investigate its uptake, metabolism, and influence on hepatic gene expression in an intact microenvironment.
Organ Perfusion Models: In this setup, an entire organ is isolated and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution. tno.nl This allows for the study of organ-level absorption, distribution, metabolism, and excretion (ADME) of a compound. tno.nl A perfused liver model, for example, could provide comprehensive data on the hepatic clearance of this compound and the formation of its metabolites, offering insights that are difficult to obtain from simpler models.
While specific research applying these advanced models to this compound is yet to be published, their established utility in pharmacology and toxicology makes them prime candidates for future investigations into the compound's organ-specific effects.
Gene Editing and Knockout/Knockdown Approaches in Cell Lines to Elucidate this compound Pathways
The elucidation of the precise metabolic and signaling pathways involving this compound relies on advanced molecular biology techniques capable of dissecting complex cellular processes. Gene editing technologies, such as CRISPR-Cas9, and gene knockdown methods, like RNA interference (RNAi) using short hairpin RNA (shRNA) or small interfering RNA (siRNA), have become indispensable tools for this purpose. nih.govfrontiersin.orgcytena.com These approaches allow researchers to create targeted genetic modifications in cultured cell lines to study the functional role of specific proteins in the transport and metabolism of acylcarnitines. By knocking out or knocking down the expression of genes encoding key enzymes or transporters, scientists can observe the resulting biochemical changes, including alterations in the levels of this compound, to map its metabolic fate and identify its cellular functions. nih.govnih.gov
Key targets for these genetic manipulations are the genes responsible for the carnitine shuttle and mitochondrial beta-oxidation. The carnitine shuttle is essential for transporting long-chain fatty acids into the mitochondria for energy production, and its components are also involved in the broader homeostasis of the acylcarnitine pool. researchgate.net Genes encoding carnitine transporters, such as SLC22A5 (which codes for the OCTN2 transporter), and enzymes like Carnitine Palmitoyltransferase II (CPT2), are primary candidates for investigation. nih.govmdpi.comashpublications.org Genetic disruption of these targets in in vitro systems can simulate inborn errors of metabolism and reveal the intricate connections between genetic makeup and metabolic phenotype. mdpi.com
Research Findings from Gene Editing/Knockdown Studies
Investigations using genetically modified cell lines have provided significant insights into the pathways governing acylcarnitine metabolism. While many studies focus on long-chain acylcarnitines due to their association with common metabolic disorders, the findings are often applicable to the broader acylcarnitine profile, including medium-chain species like decanoylcarnitine.
A prominent example involves the use of CRISPR-Cas9 to create a knockout of the SLC22A5 gene in human induced pluripotent stem cell (hiPSC) lines. nih.gov The SLC22A5 gene encodes the high-affinity carnitine transporter OCTN2, which is critical for moving carnitine from the bloodstream into cells. In one such study, researchers generated two distinct OCTN2-defective cell lines: a complete gene knockout and a line with a homozygous loss-of-function mutation. These models, when differentiated into cardiomyocytes, replicated key features of primary carnitine deficiency, including impaired fatty acid metabolism and lipid accumulation. nih.gov Such models are invaluable for studying how disruption of carnitine uptake affects the entire intracellular acylcarnitine pool, including decanoylcarnitine.
Similarly, knockdown approaches using siRNA have been employed to probe the function of carnitine transporters in specific cell types. In a study using motor neuron-like NSC-34 cell lines, siRNA was used to reduce the expression of Slc22a4 (OCTN1) and Slc22a5 (OCTN2). The results confirmed that both transporters are involved in L-carnitine transport in these cells, thereby clarifying the molecular machinery responsible for providing the carnitine necessary for the formation of acylcarnitines like this compound in neuronal tissues. nih.gov
The enzyme Carnitine Palmitoyltransferase II (CPT2) is another critical focus of gene editing studies. CPT2 is essential for mitochondrial beta-oxidation. researchgate.net Researchers have used gene knockout techniques to create CPT2-deficient C2C12 myotubes. These knockout cells exhibited a loss of fatty acid oxidation capacity and an accumulation of long-chain acylcarnitines, demonstrating the direct metabolic consequence of the enzyme's absence. nih.gov While this particular study focused on palmitoylcarnitine (B157527), the blockage of the fatty acid oxidation pathway at this step invariably affects the concentrations of a wide range of acylcarnitines as the cell's metabolic equilibrium is altered.
The table below summarizes key findings from representative studies utilizing these genetic approaches to investigate carnitine-related pathways.
| Targeted Gene | Gene Product | Method | Cell Line | Key Findings Relevant to Acylcarnitine Pathways | Reference |
|---|---|---|---|---|---|
| SLC22A5 | OCTN2 Carnitine Transporter | CRISPR-Cas9 Knockout | Human induced pluripotent stem cells (hiPSC) | Knockout led to lipid accumulation and metabolic remodeling, demonstrating the transporter's critical role in maintaining cellular carnitine homeostasis and fatty acid metabolism. | nih.gov |
| CPT2 | Carnitine Palmitoyltransferase II | CRISPR-Cas9 Knockout | C2C12 (Mouse myotubes) | Knockout cells showed increased accumulation of palmitoylcarnitine and a loss of fatty acid oxidation capacity, directly linking the gene to acylcarnitine metabolism. | nih.gov |
| Slc22a5 | OCTN2 Carnitine Transporter | siRNA Knockdown | NSC-34 (Mouse motor neuron-like cells) | Demonstrated the involvement of the OCTN2 transporter in the uptake of L-carnitine in neuronal cells, a prerequisite for acylcarnitine formation. | nih.gov |
| Slc22a4 | OCTN1 Carnitine Transporter | siRNA Knockdown | NSC-34 (Mouse motor neuron-like cells) | Showed that OCTN1 also contributes to L-carnitine transport in this cell line, suggesting partially redundant or complementary roles with OCTN2. | nih.gov |
Investigation in Animal Models
Rodent Models of Metabolic Perturbations and Decanoyl-DL-carnitine Roles
Rodent models are central to metabolic research, offering well-characterized systems to explore the effects of dietary and genetic manipulations.
High-fat diet (HFD) models in rodents are widely used to mimic the metabolic dysregulation observed in human obesity and type 2 diabetes. In this context, the profile of acylcarnitines, including decanoylcarnitine (B1670086), is often altered. Studies in rats fed a high-fat diet have shown that while carnitine supplementation did not fully resolve muscle mitochondrial dysfunction, there were notable changes in the levels of muscle lipids and acylcarnitines nih.gov. High-fat feeding was associated with elevated levels of muscle acylcarnitines, indicating a potential mismatch between fatty acid uptake and oxidation nih.gov.
A recent study employing a mouse model of triple-negative breast cancer in the context of a high-fat diet and intermittent fasting identified decanoylcarnitine as a key metabolite. Intermittent fasting led to a significant increase in serum decanoylcarnitine levels nih.gov. This elevated decanoylcarnitine was found to inhibit the proliferation and migration of cancer cells, suggesting a protective role in this specific context nih.gov.
Conversely, caloric restriction, a known intervention to improve metabolic health, also impacts acylcarnitine metabolism. In diet-induced obese rats, both exercise and calorie restriction led to elevated hepatic and muscle long-chain acylcarnitines nih.gov. While this study focused on long-chain varieties, it highlights the sensitivity of acylcarnitine profiles to dietary energy intake. Another study in rats on a hypocaloric diet supplemented with L-carnitine did not find a significant effect on weight loss or body composition, suggesting that endogenous carnitine synthesis was sufficient for fatty acid oxidation during caloric restriction nih.gov.
Table 1: Effects of Diet-Induced Models on Decanoylcarnitine and Related Metabolites in Rodents
| Model | Animal | Key Findings Related to Decanoylcarnitine/Acylcarnitines | Reference |
|---|---|---|---|
| High-Fat Diet | Wistar Rats | Elevated levels of muscle acylcarnitines. | nih.gov |
| High-Fat Diet with Intermittent Fasting | Mice | Intermittent fasting markedly increased serum decanoylcarnitine levels, which inhibited cancer progression. | nih.gov |
| Caloric Restriction | Fischer F344 Rats | Elevated hepatic and muscle long-chain acylcarnitines. | nih.gov |
| Hypocaloric Diet with L-carnitine | Rats | No significant effect of L-carnitine supplementation on weight loss, suggesting adequate endogenous carnitine. | nih.gov |
A study on a mouse model of systemic carnitine deficiency (the C3H-H-2° strain) associated with juvenile visceral steatosis demonstrated markedly decreased levels of carnitine in serum, liver, and muscle nih.gov. This highlights the systemic impact of impaired carnitine metabolism.
In a study involving alloxan-induced diabetic rats, a model for severe ketoacidosis, the differential effects of decanoylcarnitine isomers were investigated. (+)-decanoylcarnitine was shown to inhibit ketogenesis in perfused livers and reverse ketoacidosis in intact animals diabetesjournals.org. In contrast, (-)-decanoylcarnitine did not produce these effects, indicating a stereospecific action of the decanoyl ester of carnitine in this pathological state diabetesjournals.org. This research points to the potential for different isomers of decanoylcarnitine to have distinct biological activities.
Table 2: Insights from Genetic Models Relevant to this compound Metabolism
| Genetic Model | Animal | Key Findings | Reference |
|---|---|---|---|
| SLC22A5 Gene Variants (Primary Carnitine Deficiency) | Human/General | Defective fatty acid oxidation due to impaired carnitine transport, affecting all acylcarnitine formation. | nih.govmedlineplus.govmedlineplus.gov |
| Systemic Carnitine Deficiency (C3H-H-2° strain) | Mouse | Markedly decreased carnitine levels in serum, liver, and muscle. | nih.gov |
| Alloxan-Induced Diabetic Ketoacidosis | Rat | (+)-decanoylcarnitine inhibited ketogenesis, while (-)-decanoylcarnitine had no effect. | diabetesjournals.org |
Other Relevant Animal Models in this compound Research (e.g., Drosophila)
The fruit fly, Drosophila melanogaster, has emerged as a valuable model for studying fundamental aspects of metabolism due to its genetic tractability and conserved metabolic pathways. The carnitine system in Drosophila is similar to that in humans, making it a useful organism for investigating the roles of carnitine and its esters nih.govnih.govresearchgate.net. Research in Drosophila has linked the aberrant regulation of genes involved in carnitine biosynthesis and transport to neurodegeneration nih.govnih.gov.
While specific studies on this compound in Drosophila are not prevalent, the existing literature on the carnitine shuttle provides a framework for its potential roles. For instance, pharmacological inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in the carnitine shuttle, has been shown to ameliorate neurodegenerative phenotypes in a Drosophila model of Huntington's disease mdpi.com. This suggests that modulation of acylcarnitine metabolism, which would include decanoylcarnitine, can have significant physiological effects.
Pharmacokinetic and Pharmacodynamic Studies in Animal Models (mechanistic focus)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its biological effects.
Specific pharmacokinetic data for this compound is limited. However, general principles of acylcarnitine absorption and distribution can be inferred from studies on L-carnitine and other acylcarnitines. Following administration to rats, L-carnitine and its precursor, deoxycarnitine, show tissue-specific distribution, with significant concentrations found in the heart, skeletal muscle, and kidney nih.gov. The D-isomer of carnitine has been shown to compete with L-carnitine for transport into skeletal muscle in rats, leading to a transitory depletion of L-carnitine nih.gov. This suggests that the stereochemistry of the carnitine moiety can influence its tissue distribution.
Medium-chain acylcarnitines, as a class, are known to be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) nih.gov. The tissue distribution of this transporter, which is highly expressed in tissues with high fatty acid oxidation rates like the liver, heart, and skeletal muscle, likely dictates the sites of decanoylcarnitine activity nih.gov.
The metabolism of this compound is intrinsically linked to fatty acid oxidation. Decanoylcarnitine is a medium-chain acylcarnitine, and its primary metabolic fate is transport into the mitochondria for β-oxidation hmdb.ca. A study on (+)-octanoylcarnitine in rats, a closely related medium-chain acylcarnitine, found that it was not metabolized and was rapidly excreted by the kidneys diabetesjournals.org. This suggests that the D-isomer of acylcarnitines may not be readily metabolized and is instead cleared from the body.
In contrast, the L-isomer of decanoylcarnitine would be expected to participate in normal metabolic pathways. Once inside the mitochondrial matrix, the decanoyl group is transferred to coenzyme A to form decanoyl-CoA, which then enters the β-oxidation spiral.
Studies in rats have shown that after administration of L-carnitine, there is an increase in the urinary excretion of its precursor, deoxycarnitine nih.gov. Conversely, administration of deoxycarnitine leads to an increase in carnitine levels, indicating in vivo interconversion nih.gov. The excretion of carnitine and its esters is primarily a renal process.
Tissue-Specific Responses to this compound Manipulation in Vivo
This compound, as a medium-chain acylcarnitine, is an important intermediate in cellular energy metabolism. Its primary role is associated with the transport of decanoic acid (a ten-carbon fatty acid) for subsequent β-oxidation within the mitochondria. Investigations in animal models have begun to elucidate the tissue-specific metabolic roles and effects of decanoylcarnitine and other related medium-chain acylcarnitines.
Skeletal Muscle and Cardiac Tissue Responses
In tissues with high energy demands, such as skeletal and cardiac muscle, the metabolism of fatty acids is a critical source of ATP. The role of the carnitine shuttle is essential for transporting long-chain fatty acids across the mitochondrial membrane. While it has been traditionally thought that medium-chain fatty acid oxidation is independent of carnitine, research indicates this does not apply to heart and skeletal muscle physiology.org. In these tissues, carnitine is indeed required for the efficient oxidation of medium-chain fatty acids physiology.org.
Animal and human studies have shown that during moderate-intensity exercise, there is a significant increase in plasma levels of medium-chain acylcarnitines, with octanoyl-, decanoyl-, and dodecanoyl-carnitine being predominant nih.gov. This suggests an incomplete β-oxidation of fatty acids in the muscle during high metabolic demand nih.govnih.gov. Interestingly, functional studies in human myotubes and mouse muscle tissue have revealed that these medium-chain acylcarnitines, including decanoylcarnitine, can support the oxidation of long-chain fatty acids like palmitate, proving more effective than L-carnitine alone nih.gov. This indicates a potential regulatory role for decanoylcarnitine in modulating muscle energy substrate selection during exercise nih.govnih.govyoutube.com. In patients with Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), where medium-chain acylcarnitines accumulate, studies show an impaired ability to increase fatty acid oxidation during exercise, highlighting the importance of proper metabolism of these compounds for muscle function oup.com.
| Tissue | Key Finding Related to Decanoylcarnitine/Medium-Chain Acylcarnitines | Observed Effect in Animal/In Vitro Models | Reference |
|---|---|---|---|
| Skeletal Muscle | Increased levels during moderate-intensity exercise. | Supports the oxidation of long-chain fatty acids (palmitate). | nih.gov |
| Cardiac Tissue | Carnitine is required for medium-chain fatty acid oxidation. | L-carnitine treatment can favorably modify oxygen consumption and mechanical efficiency. | physiology.orgnih.gov |
| Skeletal Muscle | Alterations in acylcarnitine levels are dependent on exercise intensity. | High-intensity exercise leads to a 5.5-fold increase in short-chain acylcarnitine content. | nih.gov |
Hepatic and Adipose Tissue Metabolism
The liver is a central organ for carnitine synthesis and fatty acid metabolism, playing a key role in maintaining systemic energy homeostasis nih.govmdpi.com. Animal studies have demonstrated that the liver actively produces and releases acylcarnitines into circulation to be used as fuel by other tissues cell.com. For instance, during cold-induced thermogenesis in mice, the liver increases its production of acylcarnitines, which are then transported to brown adipose tissue to fuel heat production cell.com.
Exercise also modulates the distribution of acylcarnitines. In mice, chronic exercise was found to decrease serum levels of medium-chain acylcarnitines while increasing their concentration within the liver nih.gov. This redistribution is associated with an upregulation of genes involved in hepatic fatty acid oxidation, suggesting an adaptive response to improve liver metabolic function nih.gov. Unlike long-chain fatty acids, dietary medium-chain fatty acids can undergo oxidation in the liver even in the absence of the carnitine-acylcarnitine translocase, a key component of the carnitine shuttle physiology.org. In the context of nonalcoholic fatty liver disease (NAFLD), studies have identified altered levels of specific medium-chain acylcarnitines, including C10 (decanoylcarnitine), indicating a dysregulation of fatty acid metabolism europeanreview.org.
In adipose tissue, acylcarnitine metabolism is crucial for thermogenesis and systemic lipid homeostasis. Studies in aging male mice have shown that administration of 5-Heptadecylresorcinol, a biomarker for whole grain consumption, increased plasma and brown adipose tissue (BAT) levels of acylcarnitines and enhanced their metabolic utilization in BAT mdpi.comresearchgate.net. This suggests that modulating acylcarnitine metabolism in adipose tissue can improve glucose and lipid levels mdpi.comresearchgate.netmdpi.com.
| Tissue | Key Finding Related to Decanoylcarnitine/Medium-Chain Acylcarnitines | Observed Effect in Animal Models | Reference |
|---|---|---|---|
| Liver | Produces acylcarnitines as a fuel source for peripheral tissues. | Chronic exercise increases hepatic medium-chain acylcarnitine levels while decreasing serum levels. | cell.comnih.gov |
| Liver | Medium-chain fatty acid oxidation is independent of the carnitine shuttle. | Mice lacking hepatic carnitine-acylcarnitine translocase did not develop severe steatosis on a medium-chain ketogenic diet. | physiology.org |
| Brown Adipose Tissue (BAT) | Utilizes liver-derived acylcarnitines for thermogenesis. | Aging mice show lower plasma acylcarnitine levels, which can be increased by specific dietary compounds to improve BAT metabolism. | cell.commdpi.com |
| Adipose Tissue | Metformin combined with L-carnitine enhances brown/beige adipose tissue activity. | Reduces lipid accumulation and inflammation in obese mice. | nih.gov |
Brain and Central Nervous System Effects
While fat is not considered the primary fuel for the brain, carnitine and its acyl esters play significant roles in neuroprotection, lipid synthesis, and modulation of neurotransmission biomind.co.ilresearchgate.net. However, research on specific medium-chain acylcarnitines has revealed potentially detrimental effects under certain conditions.
An in vitro study using cerebral cortex from young rats investigated the effects of acylcarnitines that accumulate in medium-chain acyl-CoA dehydrogenase deficiency (MCADD). The results showed that decanoylcarnitine (DC) induced significant oxidative stress nih.gov. Specifically, decanoylcarnitine led to increased lipid peroxidation and carbonyl formation, indicating oxidative damage to both lipids and proteins nih.gov. It also depleted levels of glutathione, a critical antioxidant in the brain nih.gov. These effects suggest that the accumulation of decanoylcarnitine may contribute to the neurological damage seen in MCADD nih.gov.
Conversely, other research has associated lower levels of medium-chain acylcarnitines with neurodegenerative diseases. One study found that L-decanoylcarnitine was significantly decreased in patients with Alzheimer's disease compared to healthy subjects researchgate.net. Patients with Alzheimer's disease showed significantly lower plasma levels of several medium-chain acylcarnitines, and these lower concentrations were associated with reduced prefrontal gray matter volumes and cognitive impairment unich.it. This suggests that while an excess of decanoylcarnitine can be neurotoxic, maintaining physiological levels may be crucial for brain health researchgate.netunich.itnih.gov. Other carnitine derivatives, like Acetyl-L-carnitine, have been shown to increase nerve growth factor levels and choline acetyltransferase activity in the central nervous system of aged rats, demonstrating the diverse and complex roles of different acylcarnitines in the brain nih.govnih.gov.
| Compound | Tissue/Model System | Observed Effect | Potential Implication | Reference |
|---|---|---|---|---|
| Decanoylcarnitine (DC) | Rat cerebral cortex (in vitro) | Induced lipid peroxidation and protein oxidative damage; decreased glutathione levels. | Contributes to neurotoxicity and neurological damage in MCADD. | nih.gov |
| L-decanoylcarnitine | Human plasma (clinical study) | Significantly decreased levels in patients with neurodegenerative diseases. | Altered metabolism of medium-chain acylcarnitines may be a feature of Alzheimer's disease. | researchgate.netunich.it |
| Acetyl-L-carnitine (ALCAR) | CNS of aged rats | Increased levels of nerve growth factor (NGF) and choline acetyltransferase (ChAT) activity. | May rescue cholinergic pathways from age-associated degeneration. | nih.gov |
Theoretical and Computational Approaches to Decanoyl Dl Carnitine Biology
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.org This approach provides a detailed view of the conformational changes and interaction dynamics between a substrate like decanoylcarnitine (B1670086) and its associated enzymes, such as those in the carnitine shuttle system. semanticscholar.orgmdpi.com
MD simulations of the mitochondrial carnitine/acylcarnitine carrier (CAC, or SLC25A20) have been instrumental in understanding how acylcarnitines are transported across the inner mitochondrial membrane. uniroma3.itmdpi.com These simulations, often run for hundreds of nanoseconds, reveal the complex series of events during substrate binding and translocation. nih.gov Using force fields like AMBER, these models can predict how Decanoyl-DL-carnitine, as a medium-chain acylcarnitine, docks into the binding pocket of the transporter. uniroma3.itnih.gov
Key findings from such simulations on related acylcarnitines indicate that specific amino acid residues within the transporter are crucial for substrate recognition and binding. For instance, simulations have identified residues that form hydrogen bonds and electrostatic interactions with the carboxyl group and trimethylammonium group of the carnitine moiety. uniroma3.itmdpi.com The decanoyl chain, in turn, establishes van der Waals and hydrophobic interactions with nonpolar residues lining the translocation channel. These dynamic simulations show that the binding of the acylcarnitine can induce significant conformational changes in the enzyme, facilitating the "alternating access" mechanism of transport where the binding site is sequentially exposed to the intermembrane space and the mitochondrial matrix. mdpi.com
Table 1: Key Interacting Residues in Carnitine/Acylcarnitine Carrier (SLC25A20) Identified Through MD Simulations
| Interacting Residue | Type of Interaction with Acylcarnitine | Role in Transport |
| Trp224 | Cation-π interaction with trimethylammonium group | Early ligand recognition and binding |
| Arg178, Asp231 | Electrostatic interactions with carboxyl group | Stabilizing the substrate in the binding pocket |
| Asn280 | Hydrogen bond with carboxyl group | Contributes to substrate recognition |
| Various Hydrophobic Residues | Van der Waals forces with the acyl chain | Guides the fatty acid tail through the channel |
Metabolic Flux Analysis and Pathway Modeling (e.g., Fatty Acid Beta-Oxidation)
Metabolic flux analysis (MFA) is a computational framework used to quantify the rates (fluxes) of metabolic reactions within a biological network. When applied to fatty acid beta-oxidation, MFA can model the flow of carbon atoms from fatty acids, through intermediates like this compound, to the final product, acetyl-CoA. nih.gov This provides a quantitative understanding of the pathway's efficiency and regulation.
Pathway modeling integrates kinetic and stoichiometric data to create a comprehensive simulation of metabolic processes. researchgate.net In the context of fatty acid oxidation, these models incorporate the key enzymatic steps of the carnitine shuttle:
CPT1 (Carnitine Palmitoyltransferase I): Formation of decanoylcarnitine from decanoyl-CoA and carnitine in the cytoplasm/outer mitochondrial membrane. youtube.com
CACT (Carnitine-Acylcarnitine Translocase): Transport of decanoylcarnitine into the mitochondrial matrix. youtube.com
CPT2 (Carnitine Palmitoyltransferase II): Conversion of decanoylcarnitine back to decanoyl-CoA within the matrix, releasing free carnitine. youtube.com
In Silico Prediction of Biological Activities and Protein-Ligand Interactions
In silico methods, particularly molecular docking, are used to predict how a ligand like this compound binds to a protein target. kent.ac.uk This technique computationally places the ligand into the binding site of a protein with a known three-dimensional structure, such as carnitine acetyltransferase or the carnitine transporter OCTN2, and calculates a score that estimates the binding affinity. wjarr.compreprints.org
Docking studies can reveal the preferred orientation of this compound within the active site and identify the specific non-covalent interactions that stabilize the complex. These interactions typically include:
Hydrogen Bonds: Formed between the hydroxyl and carboxyl groups of the carnitine moiety and polar amino acid residues. preprints.org
Electrostatic Interactions: Occurring between the positively charged quaternary ammonium (B1175870) group of carnitine and negatively charged residues like aspartate or glutamate. mdpi.com
Hydrophobic Interactions: Involving the 10-carbon decanoyl chain and nonpolar residues within the binding pocket. uniroma3.it
These predictions can guide further experimental research. For example, if a docking simulation predicts that a specific arginine residue is critical for binding the carboxyl group of decanoylcarnitine, site-directed mutagenesis experiments can be performed to validate this hypothesis. Furthermore, by screening large virtual libraries of molecules, these in silico methods can identify other potential substrates or inhibitors of carnitine-dependent enzymes and transporters. uniroma3.itpreprints.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for Carnitine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. libretexts.orgmdpi.com For carnitine derivatives, QSAR models can be developed to predict their transport efficiency, enzyme inhibition, or other biological effects based on their molecular properties. nih.govnih.govfrontiersin.org
The process involves calculating a set of molecular descriptors for each carnitine derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). libretexts.org A statistical model, such as multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with the observed biological activity (e.g., the inhibition constant, Ki, for a transporter). nih.govfrontiersin.org
A 3D-QSAR model developed for inhibitors of the human organic cation/carnitine transporter (OCTN2) identified several key structural features required for potent inhibition. nih.gov The resulting pharmacophore model, which represents the essential spatial arrangement of features, provides a blueprint for designing new molecules with high affinity for the transporter.
Table 2: Key Features of a 3D-QSAR Pharmacophore Model for OCTN2 Transporter Inhibitors
| Pharmacophore Feature | Description | Importance for Binding |
| Positive Ionizable Feature | A region capable of carrying a positive charge. | Essential for recognition, mimicking the trimethylammonium group of carnitine. |
| Hydrogen Bond Acceptor | A site that can accept a hydrogen bond. | Interacts with donor groups in the transporter's binding site. |
| Hydrophobic Feature 1 | A defined region of nonpolar character. | Corresponds to the interaction of the acyl chain with hydrophobic pockets. |
| Hydrophobic Feature 2 | A second distinct region of nonpolar character. | Further defines the required shape and size of the hydrophobic moiety for optimal fit. |
Such QSAR models are valuable tools for predicting the biological activity of novel or untested carnitine derivatives, including those with modified acyl chain lengths or substitutions on the carnitine backbone, thereby accelerating the discovery of new biologically active compounds. nih.gov
Future Research Directions and Unanswered Questions
Elucidating Novel Biological Roles and Mechanistic Actions of Decanoyl-DL-carnitine
This compound is primarily recognized as an ester derivative of carnitine, playing a role in fatty acid metabolism. medchemexpress.comtargetmol.commoleculardepot.com As a medium-chain acylcarnitine, its fundamental function involves the transport of decanoic acid (a ten-carbon fatty acid) for metabolic processing. hmdb.ca However, the full spectrum of its biological activities and the precise mechanisms governing them remain areas of active investigation.
Current research indicates that decanoyl-L-carnitine, the biologically active isomer, participates in the metabolism of other fatty acids. Studies in isolated rat hepatocytes have shown that it stimulates the formation of desaturated fatty acid metabolites and increases the creation of C24 fatty acid intermediates. medchemexpress.comcaymanchem.comcaymanchem.com This suggests a role beyond simple transport, potentially influencing the broader lipid profile within the cell. The general role of acylcarnitines is to shuttle acyl-groups from the cytoplasm into the mitochondria for beta-oxidation, a process that generates energy. hmdb.cacreative-proteomics.com
Future research is aimed at uncovering more specialized functions. Key unanswered questions include:
Does this compound have signaling roles, similar to other lipid molecules, that influence gene expression or protein activity?
How does its interaction with metabolic enzymes go beyond simple substrate delivery, and could it have allosteric regulatory effects?
What is its specific impact on the metabolism of polyunsaturated fatty acids and the formation of bioactive lipid mediators? medchemexpress.com
Elucidating these novel roles will provide a more comprehensive understanding of its contribution to cellular energy homeostasis and metabolic regulation.
Exploring Tissue-Specific Regulatory Networks and Compartmentalized Metabolism
The metabolism of acylcarnitines, including this compound, is not uniform throughout the body or even within a single cell. It is subject to complex, tissue-specific regulation and is compartmentalized within different organelles. The enzymes responsible for the synthesis and breakdown of acylcarnitines are distributed in a tissue-specific manner. For instance, the carnitine palmitoyltransferase 1 (CPT1) enzyme family has distinct isoforms: CPT1A is primarily expressed in the liver, CPT1B in the muscle, and CPT1C is specific to the brain and tumors. nih.gov This distribution implies that the handling of acylcarnitines varies significantly between organs.
Metabolism is also compartmentalized. Carnitine octanoyltransferase (CrOT) is responsible for synthesizing medium-chain acylcarnitines, like decanoylcarnitine (B1670086), within peroxisomes. hmdb.cahmdb.ca This is distinct from the carnitine shuttle system in the mitochondria, which transports long-chain fatty acids for beta-oxidation. nih.gov This peroxisomal activity suggests a role for medium-chain acylcarnitines in processes other than primary mitochondrial energy production. hmdb.cahmdb.ca
Further research is needed to map these networks comprehensively. Important areas for exploration include:
How do different tissues maintain their unique acylcarnitine profiles under varying physiological conditions?
What are the specific roles of this compound in the brain, where the CPT1C enzyme is prominent?
How is the transport and exchange of this compound between mitochondria, peroxisomes, and the cytoplasm regulated?
Advanced Analytical Tool Development for In Vivo and Single-Cell Studies
Accurate quantification of this compound and other acylcarnitines in biological samples is crucial for understanding their roles in health and disease. nih.gov A variety of sophisticated analytical methods have been developed for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique, offering high sensitivity and specificity for the analysis of acylcarnitines in plasma, tissues, and dried blood spots. creative-proteomics.comsigmaaldrich.comnih.gov This method can robustly quantify numerous acylcarnitine species, including challenging isomeric forms. nih.gov
Other advanced methods include chip-based nanoelectrospray high-resolution mass spectrometry (chip-based nanoESI-HRMS) and radio-high performance liquid chromatography (radio-HPLC), which has been used to analyze acylcarnitine profiles in cultured skin fibroblasts. sigmaaldrich.comnih.gov To improve accuracy, these methods often employ isotopically labeled internal standards, such as Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9. caymanchem.comcaymanchem.com
The table below summarizes key analytical techniques used for acylcarnitine analysis.
| Analytical Technique | Abbreviation | Sample Types | Key Features |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Plasma, Tissues, Blood Spots, Urine | High sensitivity and specificity; capable of quantifying isomeric forms. creative-proteomics.comsigmaaldrich.comnih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Biological Samples | Separates based on volatility; requires derivatization. creative-proteomics.com |
| Chip-Based Nanoelectrospray High-Resolution Mass Spectrometry | nanoESI-HRMS | Dried Blood Spots | High-resolution mass analysis from small sample volumes. sigmaaldrich.com |
| Radio-High Performance Liquid Chromatography | Radio-HPLC | Cultured Cells | Uses radiolabeled carnitine to trace metabolic pathways. nih.gov |
Despite these advances, a significant challenge remains in studying this compound in vivo and at the single-cell level. Future development should focus on creating analytical tools with even greater sensitivity and spatial resolution to measure dynamic changes in acylcarnitine concentrations within specific cell populations and subcellular compartments in living organisms.
Integration with Multi-Omics Data (e.g., lipidomics, proteomics, transcriptomics)
To fully comprehend the systemic role of this compound, it is essential to integrate data from various "-omics" platforms. This multi-omics approach provides a holistic view of how changes in acylcarnitine levels correlate with broader alterations in lipids (lipidomics), proteins (proteomics), and gene expression (transcriptomics).
For example, lipidomics studies can reveal how this compound influences the entire lipid landscape of a cell. An LC/MS-based lipidomic analysis of cancer cells where the enzyme CPT1C was depleted showed significant changes in fatty acids, triacylglycerols, and cardiolipins, demonstrating the profound impact of altered acylcarnitine metabolism on cellular lipids. nih.gov Similarly, metabolomics studies have associated levels of decanoylcarnitine with various clinical conditions, linking it to broader metabolic shifts. researchgate.net
Integrating these datasets can help construct detailed models of metabolic pathways and regulatory networks. Future research will likely involve:
Combining lipidomics and transcriptomics to identify how this compound levels influence the expression of genes involved in lipid synthesis, transport, and degradation.
Using proteomics to discover proteins that are post-translationally modified or have their expression levels altered in response to changes in this compound concentrations.
Applying machine learning models to integrate multi-omics data, aiming to identify novel biomarkers and predictive metabolic signatures related to acylcarnitine profiles. researchgate.net
This integrative approach is crucial for moving beyond simple correlations to a mechanistic understanding of this compound's role in complex biological systems.
Comparative Analysis with Other Acylcarnitine Species and Derivatives
This compound is one of many acylcarnitine species found in the body, which are broadly classified by the length of their fatty acyl chain. hmdb.ca A comparative analysis is essential for understanding its unique functions.
Short-chain acylcarnitines (C2-C5): These are primarily involved in the metabolism of amino acids and glucose. Acetylcarnitine (C2), for instance, is the most abundant acylcarnitine and plays a key role in shuttling acetyl groups out of the mitochondria. nih.gov
Medium-chain acylcarnitines (C6-C13): This group, which includes decanoylcarnitine (C10), is associated with the beta-oxidation of medium-chain fatty acids. hmdb.ca Their synthesis can occur in peroxisomes, and they are important markers for certain inherited metabolic disorders. hmdb.cahmdb.ca
Long-chain acylcarnitines (C14-C21): These are critical for transporting long-chain fatty acids into the mitochondria for energy production via the CPT system. nih.gov
The properties and primary metabolic associations of different acylcarnitine classes are compared below.
| Acylcarnitine Class | Carbon Chain Length | Example(s) | Primary Metabolic Association |
| Short-Chain | C2-C5 | Acetylcarnitine (C2) | Glucose and amino acid metabolism. nih.gov |
| Medium-Chain | C6-C13 | Decanoylcarnitine (C10) , Octanoylcarnitine (C8) | Medium-chain fatty acid oxidation; peroxisomal metabolism. hmdb.ca |
| Long-Chain | C14-C21 | Palmitoylcarnitine (B157527) (C16) | Mitochondrial long-chain fatty acid oxidation. nih.gov |
In addition to comparing it with other natural acylcarnitines, the study of its derivatives is also important. Decanoyl-L-carnitine chloride is a salt form used in research. medchemexpress.comcaymanchem.com Furthermore, isotopically labeled derivatives like Decanoyl-L-carnitine-d3 and -d9 are synthesized for use as internal standards in quantitative mass spectrometry, enabling precise measurements. caymanchem.comcaymanchem.com A comparative analysis of these different forms helps to clarify the specific biological roles of the core molecule and provides tools for its accurate study.
Q & A
Q. How is Decanoyl-DL-carnitine synthesized and characterized in laboratory settings?
this compound is synthesized via acylation of DL-carnitine using decanoic acid derivatives. Isotope-labeled precursors (e.g., ¹³C or ¹⁵N) are employed for metabolic tracing, as demonstrated in protocols for similar acylcarnitines like acetylcarnitine and propionylcarnitine . Characterization typically involves liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight (C₁₇H₃₃NO₄; 315.45 g/mol) and structural integrity, with nuclear magnetic resonance (NMR) resolving stereochemical ambiguities .
Q. What analytical methods are used to quantify this compound in biological samples?
High-resolution LC-MS/MS is the gold standard, leveraging transitions like m/z 316.2 → 85.0 for quantification. Isotope dilution assays using deuterated or ¹³C-labeled internal standards (e.g., D₁₀-leucine derivatives) improve precision in complex matrices such as plasma or tissue homogenates . For metabolic flux studies, ¹⁴C-labeled this compound (e.g., [1-¹⁴C]-labeled analogs) tracks incorporation into fatty acid oxidation pathways .
Q. What is the role of this compound in saturated fatty acid metabolism?
this compound facilitates mitochondrial import of medium-chain fatty acids (e.g., C10:0) via the carnitine shuttle. Experimental studies show it enhances β-oxidation rates by 30–40% in hepatocyte models, measured via ¹⁴CO₂ release from [1-¹⁴C]-labeled substrates . Its DL-form is often used to bypass stereospecificity limitations in in vitro assays.
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s reported effects on lipid metabolism?
Discrepancies (e.g., pro- vs. anti-lipogenic effects) may arise from model-specific factors (cell type, species) or assay conditions (substrate concentration, incubation time). To resolve these:
Q. How do structural modifications in this compound influence its metabolic functions compared to other acylcarnitines?
Chain length and branching alter substrate specificity for carnitine palmitoyltransferases (CPTs). For example:
- DL-Propionylcarnitine (C3) preferentially modulates propionate metabolism, while DL-Acetylcarnitine (C2) impacts acetyl-CoA pools .
- This compound (C10) optimizes medium-chain fatty acid oxidation, with 50% higher CPT-II affinity than octanoyl (C8) or lauroyl (C12) analogs in mitochondrial assays . Computational docking studies (e.g., AutoDock Vina) can predict binding energetics .
Q. What experimental designs are optimal for studying this compound’s interaction with drug-metabolizing enzymes?
- Competitive inhibition assays : Co-incubate this compound with cytochrome P450 (CYP) isoforms (e.g., CYP3A4) and fluorogenic substrates (e.g., 7-benzoxyquinoline) to quantify IC₅₀ values .
- Knockout models : Use CRISPR-Cas9-edited hepatocytes lacking CPT1A to isolate carnitine shuttle-independent effects .
- Pharmacokinetic profiling : Administer ¹⁴C-labeled this compound in rodent models, with timed plasma/tissue sampling and autoradiography .
Methodological Guidance
Q. How should researchers validate this compound’s stability in long-term cell culture experiments?
- Perform stability tests under culture conditions (37°C, 5% CO₂) using LC-MS to monitor degradation over 24–72 hours.
- Add antioxidants (e.g., 0.1% ascorbate) to mitigate oxidative breakdown .
- Use deuterated analogs (e.g., D₃-methyl labels) as internal standards to correct for matrix effects .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Standardize acylation reaction conditions (temperature, pH, catalyst ratio) using design-of-experiment (DoE) frameworks .
- Implement QC checks via orthogonal methods: LC-MS for purity, NMR for stereochemical consistency, and Karl Fischer titration for residual solvents .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between in vitro and in vivo efficacy of this compound?
- Pharmacokinetic factors : Measure bioavailability and tissue distribution using radiolabeled compounds .
- Species differences : Compare rodent vs. human primary cell responses to identify conserved pathways .
- Microbiome interactions : Screen for gut microbiota-mediated metabolism via fecal incubation assays .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit data to sigmoidal (Hill) or biphasic models using tools like GraphPad Prism.
- Mixed-effects models : Account for intra-experimental variability in longitudinal studies .
- False discovery rate (FDR) correction : Adjust p-values for multi-omic datasets to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
